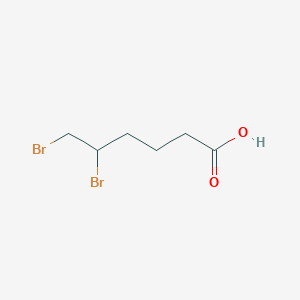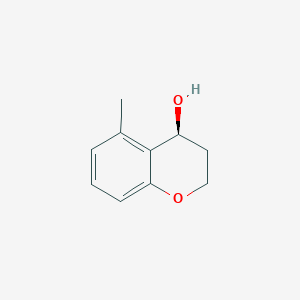
(S)-5-Methylchroman-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methylchroman-4-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-(4-methylphenyl)ethanol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the chroman ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of chiral catalysts can enhance the enantioselectivity of the synthesis, producing the desired (S)-enantiomer with high optical purity.
化学反応の分析
Types of Reactions: (S)-5-Methylchroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone.
Reduction: The chroman ring can be reduced to form dihydrochroman derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 5-Methylchroman-4-one.
Reduction: Formation of 5-Methyl-2,3-dihydrochroman.
Substitution: Introduction of various substituents on the benzene ring, depending on the electrophile used.
科学的研究の応用
(S)-5-Methylchroman-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of (S)-5-Methylchroman-4-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 4-position can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: The compound can inhibit enzymes involved in the production of reactive oxygen species (ROS), further enhancing its antioxidant effects.
Signal Transduction: It may modulate signaling pathways related to inflammation and cell survival, contributing to its potential therapeutic effects.
類似化合物との比較
Chromanol: Similar structure but lacks the methyl group at the 5-position.
Tocopherol (Vitamin E): A well-known antioxidant with a chroman ring structure but with a longer aliphatic side chain.
Flavonoids: A class of compounds with similar antioxidant properties but with different ring structures.
Uniqueness: (S)-5-Methylchroman-4-ol is unique due to its specific substitution pattern and chiral nature, which can influence its biological activity and interactions with molecular targets. Its relatively simple structure compared to more complex antioxidants like tocopherol makes it an attractive candidate for various applications.
特性
CAS番号 |
197908-43-3 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
(4S)-5-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8,11H,5-6H2,1H3/t8-/m0/s1 |
InChIキー |
KYCJPMMFWPHVRX-QMMMGPOBSA-N |
異性体SMILES |
CC1=C2[C@H](CCOC2=CC=C1)O |
正規SMILES |
CC1=C2C(CCOC2=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13892200.png)

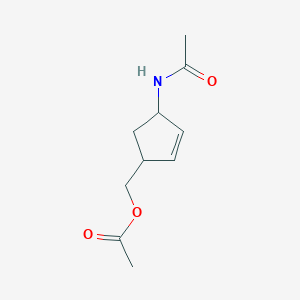
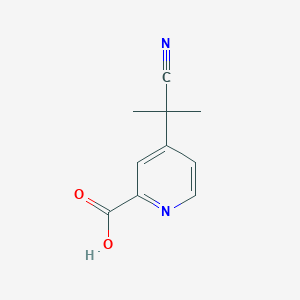
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
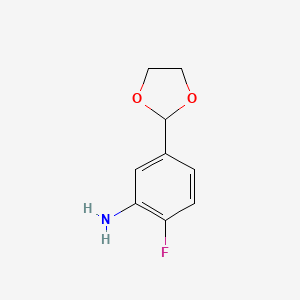
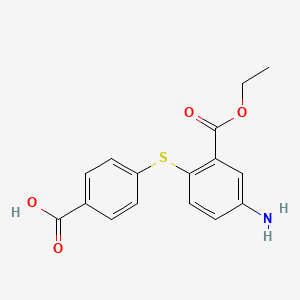
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)

![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)



